1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride
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Overview
Description
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is a chemical compound that belongs to the class of benzodifurans This compound is characterized by its unique structure, which includes a tetrahydrobenzodifuran ring system attached to an aminoethane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride typically involves the following steps:
Formation of the Tetrahydrobenzodifuran Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as dihydroxybenzenes and dihydrofurans under acidic or basic conditions.
Attachment of the Aminoethane Group: The aminoethane group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the tetrahydrobenzodifuran ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride involves its interaction with specific molecular targets and pathways. The aminoethane group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-4-yl)-2-propanamine : This compound has a similar benzodifuran structure but includes a bromine atom and a propanamine group .
- 2C-B-FLY : A psychedelic compound with a similar core structure but different functional groups .
Uniqueness
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is unique due to its specific combination of the tetrahydrobenzodifuran ring and the aminoethane group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(1-benzofuran-4-yl)-N-ethyl-2,3,6,7-tetrahydro-1-benzofuran-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c1-2-19-18-11-15-13(6-4-8-17(15)21-18)12-5-3-7-16-14(12)9-10-20-16;/h3,5-7,9-10,18-19H,2,4,8,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJYOKIQUZMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=C(O1)CCC=C2C3=C4C=COC4=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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